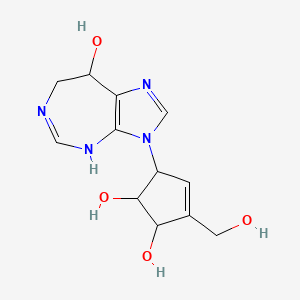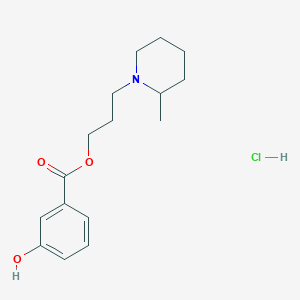
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Antimicrobial Activity
Benzoic acid derivatives, such as parabens, have been widely studied for their antimicrobial properties. Esters of p-hydroxy benzoic acid, known as parabens, are used as preservatives in pharmaceuticals, cosmetics, and other products. Their microbial activity tends to increase with the length of the alkyl chain, although this is accompanied by increased toxicity concerns (Charnock & Finsrud, 2007).
Synthesis and Antibacterial Activity
The synthesis of novel derivatives of benzoic acid, including esters and hybrid derivatives, has been a subject of interest. These compounds have shown potential antibacterial activity, which may contribute to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Anticancer Potential
Some benzoic acid derivatives have exhibited significant cytotoxicities against various cancer cell lines. The presence of a C-3 hydroxy group in these naphthoquinone esters appears to be crucial for their anticancer activity (Kongkathip et al., 2004).
Preservative Analysis
The determination of benzoic acid esters in various products, like cosmetics and foods, is essential for ensuring consumer safety. Advanced chromatographic techniques have been developed for the analysis of these compounds in complex matrices (Memon, Bhanger, & Khuhawer, 2005).
properties
CAS RN |
67032-05-7 |
|---|---|
Product Name |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14;/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3;1H |
InChI Key |
XMUYNJLUXHJOOY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CC1CCCC[NH+]1CCCOC(=O)C2=CC=CC=C2O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-hydroxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




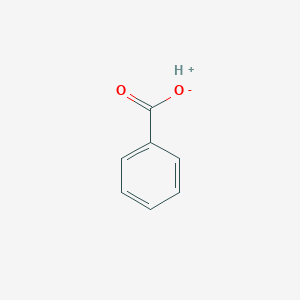
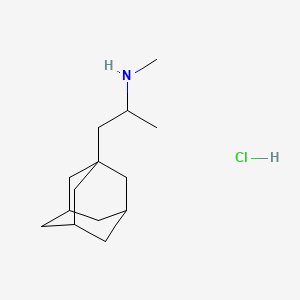
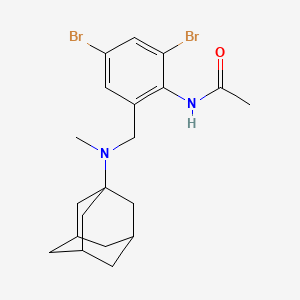
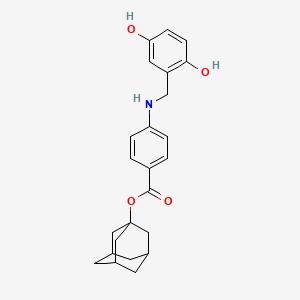
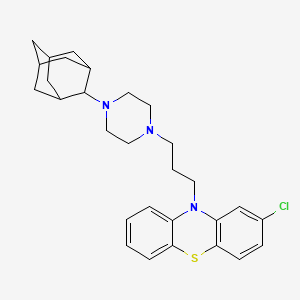

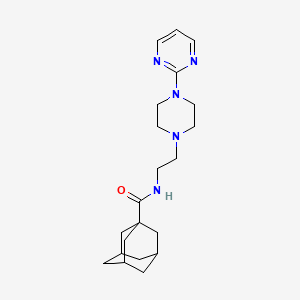
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
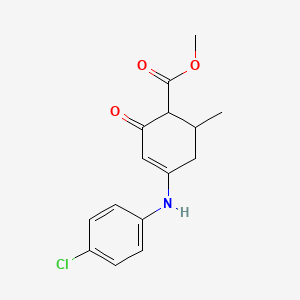
![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
